molecular formula C15H18N2O B2834980 (1-methyl-1H-indol-3-yl)(piperidino)methanone CAS No. 207619-48-5

(1-methyl-1H-indol-3-yl)(piperidino)methanone

Cat. No.: B2834980
CAS No.: 207619-48-5
M. Wt: 242.322
InChI Key: CAIMODZTAIIUJX-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl)(piperidino)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of (1-methyl-1H-indol-3-yl)(piperidino)methanone is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining the structure of cells and is involved in many cellular processes, including mitosis, intracellular transport, and cell signaling .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .

Biochemical Pathways

The inhibition of tubulin polymerization by this compound affects various biochemical pathways. Most notably, it disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase . This disruption can induce apoptosis, or programmed cell death, in a dose-dependent manner .

Pharmacokinetics

The compound’s molecular weight of 24232 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cells . By inhibiting tubulin polymerization and disrupting cell division, the compound can effectively eliminate rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 108-109°C . Additionally, the compound’s efficacy could be influenced by the cellular environment, including the presence of other drugs or substances that may interact with tubulin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-3-yl)(piperidino)methanone typically involves the reaction of 1-methylindole with piperidine in the presence of a suitable catalyst. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-3-yl)(piperidino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

(1-methyl-1H-indol-3-yl)(piperidino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-indol-3-yl)(piperidino)methanone is unique due to the presence of the piperidino group, which can significantly influence its chemical and biological properties. This makes it distinct from other indole derivatives and potentially more versatile in its applications .

Properties

IUPAC Name

(1-methylindol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-16-11-13(12-7-3-4-8-14(12)16)15(18)17-9-5-2-6-10-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIMODZTAIIUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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